molecular formula C6H9N3O2 B2637970 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid CAS No. 1006336-98-6

4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2637970
CAS No.: 1006336-98-6
M. Wt: 155.157
InChI Key: CKIUXQOQGQBDAS-UHFFFAOYSA-N
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Description

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 1006336-98-6) is a versatile pyrazole derivative with the molecular formula C6H9N3O2 and a molecular weight of 155.15 g/mol . This compound serves as a fundamental building block in organic and medicinal chemistry. Its derivatives are recognized as ideal precursors for synthesizing biologically active fused ring systems, particularly the pyrazolo[4,3-d]pyrimidine scaffold, which is of significant interest in pharmaceutical research . The reactivity of this 4-aminopyrazole carboxylic acid allows for its use in multi-step synthesis. It can undergo condensation reactions with reagents like dimethylformamide dimethylacetal (DMFDMA) to form enamines, which can be further cyclized to access complex nitrogen-containing heterocycles . This makes it a valuable starting material for developing novel compounds with potential pharmacological activities. Pyrazole-containing structures are found in agents with a wide range of therapeutic applications, including anti-inflammatory, antibacterial, anticancer, and antidepressant activities . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or animal use. Proper safety data sheets (SDS) should be consulted prior to handling.

Properties

IUPAC Name

4-amino-1,5-dimethylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-3-4(7)5(6(10)11)8-9(3)2/h7H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIUXQOQGQBDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,5-dimethylpyrazole with an aminating agent under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxyl derivatives, while substitution can introduce various functional groups into the pyrazole ring .

Scientific Research Applications

4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways .

Comparison with Similar Compounds

Structural Comparison

Key structural differences among pyrazole-3-carboxylic acid derivatives arise from substituent variations at positions 1, 4, and 5. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Formula Key Features
4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid 1,5-dimethyl; 4-amino; 3-carboxylic acid C₇H₉N₃O₂ Amino group enhances hydrogen bonding
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid 1,5-dimethyl; 4-carboxylic acid C₇H₈N₂O₂ Lacks amino group; lower polarity
1,5-Diphenyl-1H-pyrazole-3-carboxylic acid 1,5-diphenyl; 3-carboxylic acid C₁₆H₁₂N₂O₂ Phenyl groups increase lipophilicity
Ethyl 3-anilino-1,5-dimethyl-1H-pyrazole-4-carboxylate 1,5-dimethyl; 4-ester; 3-anilino C₁₅H₁₇N₃O₂ Ester group improves membrane permeability
  • Geometric Similarities : Intramolecular distances (e.g., C–N, C–C) in pyrazole cores are consistent across derivatives (1.34–1.47 Å), as seen in crystallographic studies .

Physicochemical Properties

  • Solubility: The carboxylic acid group confers water solubility, while methyl/amino groups modulate polarity. For example: 4-Amino-1,5-dimethyl derivative: Moderate solubility in polar solvents (e.g., DMF, ethanol) . 1,5-Diphenyl derivative: Poor aqueous solubility due to hydrophobic phenyl groups .
  • Stability : The hydrochloride salt form improves stability and crystallinity .

Biological Activity

4-Amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid (commonly referred to as ADMP) is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

ADMP is characterized by its ability to interact with various enzymes and proteins, influencing their activity through multiple biochemical pathways. The compound's structure allows it to form strong hydrogen bonds with amino acid residues in enzyme active sites, which can lead to either inhibition or activation of enzymatic functions.

Key Mechanisms:

  • Enzyme Inhibition: ADMP acts as an inhibitor for specific enzymes involved in metabolic pathways, altering their conformation and function.
  • Anticancer Activity: Research indicates that pyrazole derivatives, including ADMP, exhibit antiproliferative effects against various cancer cell lines such as cervical and pancreatic cancers .
  • Cell Signaling Modulation: The compound influences cell signaling pathways and gene expression, potentially leading to altered cellular metabolism and responses.

Pharmacological Activities

ADMP has been linked to a range of pharmacological activities:

  • Antiviral Activity: The compound has shown potential in inhibiting viral replication.
  • Anti-inflammatory Effects: It modulates inflammatory responses by affecting the production of pro-inflammatory cytokines.
  • Antioxidant Properties: ADMP exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress .
  • Antimicrobial Activity: The compound has demonstrated efficacy against various bacterial strains and fungi .

Research Findings and Case Studies

Recent studies have provided insights into the biological activity of ADMP through various experimental approaches:

  • In Vitro Studies:
    • A study evaluated the anticancer properties of ADMP derivatives against multiple cancer cell lines. Results indicated significant cytotoxicity, with IC50 values suggesting effective dose ranges for therapeutic applications .
  • Enzyme Interaction Studies:
    • Research has shown that ADMP can inhibit enzymes such as xanthine oxidase, which is involved in uric acid production. This inhibition was quantified, revealing IC50 values that suggest moderate inhibitory activity .
  • Animal Model Studies:
    • Dosage-dependent effects were observed in animal models where low doses enhanced metabolic activities while higher doses led to adverse effects such as cellular damage.

Comparative Data Table

The following table summarizes key findings from studies on the biological activities of ADMP:

Activity TypeObserved EffectReference
Enzyme InhibitionInhibits xanthine oxidase
Anticancer ActivitySignificant cytotoxicity in cancer cells
Anti-inflammatoryModulates cytokine production
AntimicrobialEffective against bacterial strains

Q & A

Q. What are the optimal synthetic routes and reaction conditions for 4-amino-1,5-dimethyl-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of pre-formed pyrazole cores. Key steps include:

  • Base-mediated hydrolysis : Esters of pyrazole-3-carboxylic acids (e.g., methyl or ethyl esters) are hydrolyzed using aqueous NaOH in ethanol at 60°C for 4 hours, followed by acidification to precipitate the carboxylic acid .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (using silica gel and polar solvents like ethyl acetate/hexane) ensures high purity. Filtration and vacuum drying are critical to remove residual solvents .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are essential for confirming substituent positions (e.g., methyl and amino groups). The carboxylic proton is typically absent in D2 _2O due to exchange broadening .
  • X-ray Crystallography : Single-crystal X-ray diffraction resolves bond angles (e.g., C7–N1–N2 = 119.64°) and torsion angles (e.g., C7–N1–N2–C9 = -179.71°), critical for validating stereoelectronic effects .
  • IR Spectroscopy : Strong absorption bands near 1700 cm1 ^{-1} confirm the carboxylic acid group, while N–H stretches (~3300 cm1 ^{-1}) indicate the amino group .

Advanced Research Questions

Q. How can functionalization of the carboxylic acid group be optimized for pharmacological applications?

Methodological Answer:

  • Amide Formation : React the acid with thionyl chloride to generate the acyl chloride, then treat with amines (e.g., 2,3-diaminopyridine) in dry THF under nitrogen. Yields improve with catalytic DMAP .
  • Heterocyclic Coupling : Use coupling reagents like EDCI/HOBt to link the acid to aminophenols or semicarbazides, forming pyrazolo-pyrimidine or tetrazole hybrids. Monitor reaction progress via TLC (ethyl acetate eluent) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

Methodological Answer:

  • Dynamic NMR Analysis : If crystallography shows planar geometry but NMR suggests conformational flexibility, variable-temperature NMR (e.g., -40°C to 80°C) can detect restricted rotation or tautomerism .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare them with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate solvent effects or crystal packing forces .

Q. How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Antimicrobial Testing : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare stock solutions in DMSO and dilute in Mueller-Hinton broth .
  • Enzyme Inhibition : Screen against COX-2 or kinases via fluorescence polarization. Pre-incubate the compound with the enzyme (30 min, 37°C) before adding fluorogenic substrates .

Q. What structural features influence the compound’s solubility and stability in physiological conditions?

Methodological Answer:

  • pH-Dependent Solubility : The carboxylic acid (pKa ~4.5) and amino group (pKa ~9.5) confer zwitterionic behavior. Solubility peaks near pH 7.4 (phosphate buffer), but precipitation occurs in acidic media. Use dynamic light scattering (DLS) to assess aggregation .
  • Degradation Studies : Conduct accelerated stability testing (40°C/75% RH for 6 months). HPLC-MS identifies degradation products, such as decarboxylated or oxidized derivatives .

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